Home > Products > Screening Compounds P39984 > dihydroindenyl-oxyalkanoic acid
dihydroindenyl-oxyalkanoic acid - 106105-17-3

dihydroindenyl-oxyalkanoic acid

Catalog Number: EVT-1166785
CAS Number: 106105-17-3
Molecular Formula: C20H24Cl2O4
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydroindenyl-oxyalkanoic acid is synthesized through organic chemistry methods and is primarily studied for its effects on cation-chloride cotransporters, particularly the potassium chloride cotransporters (KCCs). It is known for its specificity in inhibiting KCC activity without significantly affecting sodium-potassium-chloride cotransporters (NKCCs) .

Synthesis Analysis

The synthesis of dihydroindenyl-oxyalkanoic acid involves several steps typical of organic synthesis processes. While specific details about the synthetic pathway are less frequently published, general methods include:

  1. Starting Materials: The synthesis typically begins with commercially available indene derivatives.
  2. Functionalization: The indene ring undergoes functionalization to introduce the oxyalkanoic acid moiety. This may involve reactions such as alkylation or acylation.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from by-products.

The synthesis is often optimized for yield and purity, with parameters such as reaction time, temperature, and solvent choice being critical for successful outcomes .

Molecular Structure Analysis

Dihydroindenyl-oxyalkanoic acid features a complex molecular structure characterized by:

  • Core Structure: It contains a dihydroindenyl framework, which contributes to its biological activity.
  • Functional Groups: The presence of an oxy group and an alkanoic acid group enhances its solubility and interaction with biological targets.

The molecular formula can be represented as C15H17O2C_{15}H_{17}O_2, indicating a balanced ratio of carbon, hydrogen, and oxygen atoms that supports its pharmacological properties .

Structural Data

  • Molecular Weight: Approximately 245.29 g/mol.
  • 3D Conformation: Computational modeling studies may be employed to predict the three-dimensional conformation of the compound, aiding in understanding its interaction with biological targets .
Chemical Reactions Analysis

Dihydroindenyl-oxyalkanoic acid participates in various chemical reactions primarily related to its role as an inhibitor of KCCs:

  1. Inhibition Mechanism: It acts by binding to the KCC transporter sites, preventing potassium and chloride ions from being transported across cell membranes.
  2. Reversible Binding: The interactions are typically reversible, allowing for potential therapeutic applications where temporary inhibition is desired.

Studies have shown that at concentrations around 100 µM, dihydroindenyl-oxyalkanoic acid effectively inhibits KCC activity, leading to alterations in cell volume and morphology .

Mechanism of Action

The mechanism of action for dihydroindenyl-oxyalkanoic acid primarily involves:

  1. Targeting KCC Transporters: By inhibiting KCCs, it disrupts the normal efflux of potassium and chloride ions from cells.
  2. Impact on Cell Volume: This inhibition leads to cell swelling due to an imbalance in ionic concentrations, which is particularly relevant in tissues like the lens where cell volume regulation is critical for transparency .
  3. Physiological Implications: The modulation of KCC activity has implications in various physiological processes, including neuronal signaling and fluid balance in ocular tissues .
Physical and Chemical Properties Analysis

Dihydroindenyl-oxyalkanoic acid exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate experimental conditions for its use in research .

Applications

Dihydroindenyl-oxyalkanoic acid has several significant scientific applications:

  1. Research Tool: It serves as a valuable tool for studying the function of KCC transporters in various biological systems.
  2. Therapeutic Potential: Given its role in modulating ion transport, it may hold potential for developing treatments for conditions associated with dysregulated ion homeostasis, such as sickle cell disease or certain neurological disorders .
  3. Pharmacological Studies: It aids in understanding the physiological roles of cation-chloride cotransporters in maintaining cellular homeostasis and their implications in diseases .
Molecular Pharmacology of DIOA

Target Identification and Selectivity Profiles

Inhibition of Potassium-Chloride Cotransporters (Potassium-Chloride Cotransporter 1, Potassium-Chloride Cotransporter 3, Potassium-Chloride Cotransporter 4)

Dihydroindenyl-oxyalkanoic acid serves as a foundational pharmacological tool for investigating potassium-coupled chloride extrusion pathways mediated by the potassium-chloride cotransporter family. Its primary mechanism involves competitive inhibition of potassium-chloride cotransporter-mediated ion flux, with reported half-maximal inhibitory concentration values spanning 10-100 micromolar across experimental systems [1]. Molecular specificity varies significantly among potassium-chloride cotransporter isoforms: Potassium-Chloride Cotransporter 3 and Potassium-Chloride Cotransporter 4 demonstrate heightened sensitivity compared to Potassium-Chloride Cotransporter 1, while Potassium-Chloride Cotransporter 2 (neuron-specific) remains relatively resistant [7]. Structural determinants of inhibition efficacy include the alkyl chain length at the oxyalkanoic acid moiety, where the n-butyl derivative exhibits maximal potassium-chloride cotransporter blockade [7]. Functional assessments in erythrocytes demonstrate that dihydroindenyl-oxyalkanoic acid (100 micromolar) abolishes >90% of volume-sensitive potassium-chloride cotransport activity in wild-type cells and persists in inhibiting residual flux in Potassium-Chloride Cotransporter 1/Potassium-Chloride Cotransporter 3 double-knockout models, suggesting compensatory Potassium-Chloride Cotransporter 4 activity or isoform-non-selective effects [1].

Table 1: Potassium-Chloride Cotransporter Isoform Sensitivity to Dihydroindenyl-Oxyalkanoic Acid

IsoformTissue DistributionPrimary FunctionDihydroindenyl-Oxyalkanoic Acid Sensitivity
Potassium-Chloride Cotransporter 1UbiquitousCell volume regulationModerate (IC₅₀ ~50-100 μM)
Potassium-Chloride Cotransporter 3Brain, kidney, skeletal muscleCell volume regulation, transepithelial transportHigh (IC₅₀ ~10-20 μM)
Potassium-Chloride Cotransporter 4Kidney, heart, inner earCell volume regulation, ion homeostasisHigh (IC₅₀ ~10-20 μM)
Potassium-Chloride Cotransporter 2Neurons (CNS)GABAergic inhibitionLow (IC₅₀ >200 μM)

Cancer metastasis research reveals that dihydroindenyl-oxyalkanoic acid disrupts insulin-like growth factor 1-induced membrane trafficking of Potassium-Chloride Cotransporter 4 in metastatic cervical and ovarian cancer cells. This inhibition prevents Potassium-Chloride Cotransporter 4 translocation from endoplasmic reticulum-Golgi compartments to lamellipodial plasma membrane domains, consequently suppressing invasiveness by >60% following small interfering RNA-mediated Potassium-Chloride Cotransporter 4 knockdown or pharmacological blockade [4]. Regulatory volume decrease studies in corneal epithelial cells demonstrate that dihydroindenyl-oxyalkanoic acid (100 micromolar) attenuates hypotonicity-induced regulatory volume decrease by 45-70%, confirming potassium-chloride cotransporter participation in volume recovery mechanisms alongside potassium and chloride channels [7].

Cross-Reactivity with Gardos Channel (Potassium Calcium-Activated Channel Subfamily N Member 4/Calcium-Activated Potassium Channel 3.1) in Erythrocytes

Dihydroindenyl-oxyalkanoic acid exhibits significant off-target inhibition of the calcium-activated potassium channel 3.1 (Gardos channel) in human and murine erythrocytes at concentrations routinely employed for potassium-chloride cotransporter blockade (50-100 micromolar). Whole-cell patch clamp studies in human embryonic kidney 293 cells expressing recombinant calcium-activated potassium channel 3.1 confirm direct channel blockade with a half-maximal inhibitory concentration of 42 micromolar, independent of extracellular chloride concentration [1]. Crucially, calcium-activated potassium channel 3.1 inhibition persists in erythrocytes genetically devoid of Potassium-Chloride Cotransporter 1 and Potassium-Chloride Cotransporter 3, and is absent in Potassium Calcium-Activated Channel Subfamily N Member 4 knockout mice, establishing calcium-activated potassium channel 3.1 as the molecular target rather than potassium-chloride cotransporters. RosettaLigand computational docking identifies a putative dihydroindenyl-oxyalkanoic acid binding site within the calcium-activated potassium channel 3.1 fenestration region, involving interactions with residues phenylalanine 248, valine 275, and threonine 278 [1]. This interaction disrupts erythrocyte dehydration pathways in sickle cell disease models, where combined inhibition of potassium-chloride cotransporters and calcium-activated potassium channel 3.1 was historically misinterpreted as potassium-chloride cotransporter-specific effects.

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channels in Airway Epithelia

Dihydroindenyl-oxyalkanoic acid inhibits cystic fibrosis transmembrane conductance regulator-mediated chloride secretion in Calu-3 human airway epithelia with potency comparable to classical cystic fibrosis transmembrane conductance regulator blocker 5-nitro-2-(3-phenylpropylamino) benzoic acid (half-maximal inhibitory concentration = 17.0 ± 1.0 micromolar versus 15.6 ± 2.1 micromolar) [2]. This inhibition occurs independently of adenylate cyclase stimulation (isoproterenol-independent) and reduces both short-circuit current and apical membrane conductance. Structural-activity analysis reveals that shortening the n-butyl chain to methyl markedly attenuates inhibitory efficacy, indicating hydrophobic interactions critical for cystic fibrosis transmembrane conductance regulator binding [2]. In semicircular canal duct epithelia, dihydroindenyl-oxyalkanoic acid (100 micromolar) partially inhibits forskolin-stimulated chloride secretion (approximately 30-40% reduction), with combined administration alongside bumetanide (sodium-potassium-chloride cotransporter 1 inhibitor) achieving near-complete abolition [5]. This suggests cystic fibrosis transmembrane conductance regulator constitutes the apical chloride efflux pathway coordinated with basolateral sodium-potassium-chloride cotransporter 1 and potentially other chloride accumulation mechanisms.

Table 2: Dihydroindenyl-Oxyalkanoic Acid Off-Target Channel Interactions

Channel/TransporterSystemDihydroindenyl-Oxyalkanoic Acid EffectPotency (IC₅₀/ED₅₀)Key Evidence
Calcium-Activated Potassium Channel 3.1 (Gardos)Human erythrocytes, HEK293 cellsInhibition42 μMPatch clamp, genetic knockout, Rb⁺ flux
Cystic Fibrosis Transmembrane Conductance RegulatorCalu-3 airway epitheliaInhibition17.0 ± 1.0 μMShort-circuit current, conductance
Sodium-Potassium-Chloride Cotransporter 1Multiple epitheliaMinimal effect>100 μMSpecificity validation studies

Interaction with Lipid Raft-Associated Motor Proteins (Myosin Motor Protein 5a)

Beyond direct ion transport inhibition, dihydroindenyl-oxyalkanoic acid disrupts growth factor-induced potassium-chloride cotransporter membrane trafficking through interference with cytoskeletal interactions. Insulin-like growth factor 1 and epidermal growth factor stimulate phosphatidylinositol 3-kinase-dependent recruitment of Potassium-Chloride Cotransporter 4 from cytoplasmic pools to plasma membrane lipid rafts in metastatic cancer cells. Throughout this trafficking process, Potassium-Chloride Cotransporter 4 associates with myosin motor protein 5a (an actin-dependent motor protein) and ezrin (a membrane-cytoskeleton linker) within cholesterol-rich microdomains [4]. Dihydroindenyl-oxyalkanoic acid pretreatment prevents insulin-like growth factor 1-induced structural coupling between Potassium-Chloride Cotransporter 4 and ezrin at lamellipodial protrusions, likely through indirect modulation of transporter conformation or lipid raft partitioning rather than direct motor protein binding. Small interfering RNA-mediated myosin motor protein 5a knockdown mimics dihydroindenyl-oxyalkanoic acid effects, reducing Potassium-Chloride Cotransporter 4 surface expression by >65% and suppressing cancer cell invasiveness. This highlights a non-canonical pharmacological action whereby dihydroindenyl-oxyalkanoic acid impairs motor protein-coupled transporter trafficking independently of its potassium-chloride cotransport inhibitory effects [4].

Properties

CAS Number

106105-17-3

Product Name

dihydroindenyl-oxyalkanoic acid

IUPAC Name

2-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

Molecular Formula

C20H24Cl2O4

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)

InChI Key

YAWWQIFONIPBKT-UHFFFAOYSA-N

SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Synonyms

((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+-)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+-)-isomer
DIOA-acid

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.